rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans

Description

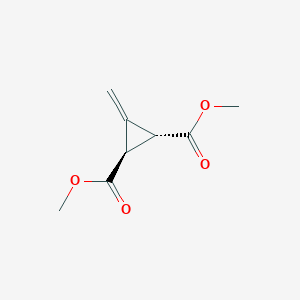

IUPAC Name: Dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate Synonyms:

- trans-1,2-Cyclopropanedicarboxylic acid 3-methylene dimethyl ester

- (1R,2R)-3-Methylidenecyclopropane-1,2-dicarboxylate

Molecular Formula: C₉H₁₀O₄

Molecular Weight: 186.18 g/mol

CAS Registry: 499-02-5 (for the acid form); derivatives may vary .

This compound features a strained cyclopropane ring with two methyl ester groups at the 1,2-positions and a methylidene (CH₂=) substituent at position 2. The trans configuration of the ester groups and the unsaturated methylidene moiety contribute to its unique reactivity in cycloaddition reactions and synthetic applications .

Properties

Molecular Formula |

C8H10O4 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate |

InChI |

InChI=1S/C8H10O4/c1-4-5(7(9)11-2)6(4)8(10)12-3/h5-6H,1H2,2-3H3/t5-,6-/m0/s1 |

InChI Key |

BBYRCAPYYSBUQL-WDSKDSINSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](C1=C)C(=O)OC |

Canonical SMILES |

COC(=O)C1C(C1=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Traditional Cyclopropanation Using Diazo Compounds

One of the early known methods involves the reaction of fumaric acid dimethyl ester with dimethyldiazomethane at low temperatures (0 to 5 °C). The intermediate 1:1 adduct formed is then heated in the presence of copper powder catalyst at 160-170 °C to induce nitrogen elimination and formation of trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid dimethyl ester, which is subsequently hydrolyzed to the free acid. However, this method has significant drawbacks:

Cyclopropanation via Sulfonium Ylide Reagents

An alternative method involves the reaction of maleic or fumaric acid dimethyl esters with diphenylsulfonium isopropylide or triphenylphosphonium isopropylide at low temperatures (around -7 °C). This reaction yields cis- or trans-carboxylate esters in good yields, which can then be hydrolyzed to the corresponding free acids by saponification. This approach offers:

- Good yields of both cis and trans isomers.

- Avoidance of diazo compounds and associated hazards.

- Applicability to various ester derivatives.

However, the preparation of the sulfonium ylide reagents and the low temperature reaction conditions make this method somewhat complex for industrial scale.

Novel Two-Stage Process Using 2-Acetyl-3,3-dimethylcyclopropane-1-carboxylic Acid Esters

A more recent and industrially viable method involves a two-stage process starting from 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters (methyl, ethyl, propyl, isopropyl, butyl, and other alkyl esters):

Stage 1: Saponification

- The ester is reacted with aqueous-alcoholic alkali hydroxide solutions (preferably sodium hydroxide or potassium hydroxide) at temperatures between 20 and 150 °C, typically 20 to 80 °C.

- This converts the ester to the corresponding alkali metal salt of 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid.

Stage 2: Oxidative Conversion to trans-Dicarboxylic Acid

- The reaction mixture is treated with alkali or alkaline earth metal hypochlorites (sodium, potassium, or calcium hypochlorite) at temperatures between 0 and 100 °C, preferably 20 to 80 °C.

- The hypochlorite oxidizes the acetyl group to a second carboxyl group, yielding trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid or its salts.

- The product is isolated by acidification (e.g., with hydrochloric acid) and filtration.

Example Experimental Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 460 g of 70% 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid ethyl ester reacted with 200 g potassium hydroxide in 800 ml water and 800 ml ethanol, reflux for 17 hours | Formation of alkali salt of 2-acetyl acid |

| 2 | Distillation of ethanol and partial water removal under vacuum | Concentrated aqueous solution |

| 3 | Addition of 4.5 L chlorine solution (~2 mol active chlorine per liter) at ambient temperature, stirred at 50-60 °C for 2 hours | Oxidative conversion to trans-dicarboxylic acid salt |

| 4 | Cooling to 10 °C, treatment with sodium hydrogen sulfite until chlorine is consumed | Quenching of excess oxidant |

| 5 | Acidification with concentrated hydrochloric acid to pH 2, stirring at 10 °C for 30 min | Precipitation of trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid |

| 6 | Filtration, washing with ice water, drying at 60 °C under vacuum | Yield: 260 g (93% theoretical), melting point 214 °C |

This procedure exemplifies the practical and efficient synthesis of the target compound with high purity and yield.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Temperature Range | Yield | Safety & Practicality | Industrial Suitability |

|---|---|---|---|---|---|

| Diazo compound cyclopropanation | Dimethyldiazomethane, copper catalyst | 0-5 °C (reaction), 160-170 °C (heating) | Moderate to low | Hazardous reagents, explosive risk | Low due to safety and complexity |

| Sulfonium ylide cyclopropanation | Diphenylsulfonium isopropylide | -7 °C | Good | Moderate complexity, safer than diazo | Moderate, limited by reagent prep |

| Two-stage saponification and oxidation | Alkali hydroxide, hypochlorite | 20-150 °C (saponification), 0-100 °C (oxidation) | High (up to 93%) | Safe, simple reagents | High, suitable for scale-up |

Research Findings and Notes

- The two-stage process using alkali hydroxides and hypochlorites represents a significant advancement in the synthesis of trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid derivatives, providing a safer, more economical, and scalable route.

- The method allows the use of various alkyl esters as starting materials, offering flexibility in synthesis.

- The product obtained is of high purity, suitable for further chemical transformations, including the synthesis of pesticidal agents.

- Reaction conditions are mild and controllable, reducing by-product formation and simplifying purification.

Chemical Reactions Analysis

Types of Reactions

rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dicarboxylate groups to alcohols or other reduced forms.

Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving cyclopropane-containing compounds.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans involves its interaction with molecular targets such as enzymes or receptors. The specific configuration of the compound allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes that utilize or modify cyclopropane-containing compounds.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences among related cyclopropane dicarboxylates:

Key Observations :

- The methylidene group in the target compound introduces unsaturation, enhancing reactivity in cycloadditions compared to saturated analogs (e.g., 3-methyl or 3,3-dimethyl derivatives) .

- Ethyl vs. Methyl Esters : Diethyl derivatives (e.g., CAS 3999-55-1) exhibit lower polarity and higher lipophilicity due to longer alkyl chains, impacting solubility and chromatographic behavior .

Physical Properties

Notes:

Spectral Data Comparison

Infrared (IR) Spectroscopy :

- Target Compound : Strong C=O stretches (~1740 cm⁻¹) from ester groups; C=C stretch (~1640 cm⁻¹) from methylidene .

- 3-Methyl Analogs (CAS 168141-73-9) : Absence of C=C stretch; C-H stretches from methyl groups dominate .

- Diethyl Esters (CAS 3999-55-1) : Similar C=O stretches but shifted slightly due to ethyl groups (~1735 cm⁻¹) .

NMR Spectroscopy :

Commercial and Research Relevance

Biological Activity

rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans is a complex organic compound known for its unique cyclopropane structure and specific stereochemistry. This compound has garnered attention in various fields of research due to its potential biological activity and applications in synthetic chemistry.

- Molecular Formula : C8H10O4

- Molecular Weight : 170.1626 g/mol

- CAS Number : 29737-65-3

- SMILES Notation :

COC(=O)[C@H]1C(=C)[C@@H]1C(=O)OC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This mechanism is crucial in metabolic pathways involving cyclopropane-containing compounds.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Synthesis of Bioactive Compounds : It serves as a versatile building block for synthesizing more complex bioactive molecules.

Study 1: Enzyme Inhibition

In a study examining the inhibition of cytochrome P450 enzymes, this compound demonstrated significant inhibitory effects on CYP3A4 activity. This inhibition suggests potential applications in drug metabolism modulation.

Study 2: Antimicrobial Activity

A screening of various cyclopropane derivatives revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2-Dimethylcyclopropane-1,2-dicarboxylate | Lacks methylidene group | Limited enzyme interaction |

| 3-Methylidenecyclopropane-1,2-dicarboxylate | Contains methylidene but different stereochemistry | Moderate antimicrobial activity |

This compound stands out due to its unique combination of methylidene and dicarboxylate groups that enhance its reactivity and biological interactions.

Q & A

Q. What synthetic methodologies are effective for preparing rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate, trans?

The compound can be synthesized via cyclopropanation reactions using transition metal catalysts (e.g., Co(0) or Ni(0) complexes) with zinc, as demonstrated for analogous cyclopropane dicarboxylates . Alternatively, visible-light photoredox catalysis using iridium-based catalysts (e.g., [Ir{dF(CF3)ppy}₂(dtb-bpy)]PF₆) in dry DMF has been employed for regioselective [2+2] cycloadditions of alkenes, yielding cyclobutane derivatives with similar stereochemical complexity . Key steps include optimizing reaction conditions (solvent, catalyst loading) and isolating diastereomers via column chromatography (e.g., hexanes–EtOAc gradients) .

Q. How can the stereochemistry of the cyclopropane ring and ester groups be rigorously characterized?

Stereochemical assignments rely on a combination of:

- NMR spectroscopy : Analysis of coupling constants (e.g., J values in ¹H NMR) and NOESY correlations to confirm trans configuration and substituent orientation .

- X-ray crystallography : Single-crystal structures resolve absolute configurations, as shown for related cyclopropane derivatives .

- Polarimetry : Optical rotation measurements distinguish enantiomers when chiral auxiliaries or resolving agents are used .

Q. What chromatographic techniques are suitable for separating diastereomers or enantiomers of this compound?

- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to resolve enantiomers .

- Flash chromatography : Diastereomers are separable using silica gel with gradient elution (e.g., hexanes:EtOAc 5:1 → 3:1), achieving baseline separation as reported for structurally similar indolizidines .

Advanced Research Questions

Q. How can computational methods predict and rationalize the stereochemical outcomes of cyclopropanation reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict diastereoselectivity. For example, steric and electronic interactions between the methylidene group and ester substituents can be analyzed to explain preferential trans configurations . Molecular mechanics simulations (e.g., MM2 force fields) further assess strain energy in cyclopropane rings, informing synthetic feasibility .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

- HRMS validation : Confirm molecular ion peaks and fragmentation pathways (e.g., loss of methyl groups or carboxylate moieties) to rule out impurities .

- Dynamic NMR experiments : Variable-temperature ¹H NMR can resolve overlapping signals caused by conformational exchange in cyclopropane derivatives .

- Isotopic labeling : Use deuterated analogs to trace fragmentation pathways in mass spectrometry .

Q. How does the trans configuration influence the compound’s reactivity in further functionalization (e.g., ring-opening or cycloadditions)?

The trans configuration imposes steric constraints that favor specific reaction pathways. For example:

- Ring-opening : Nucleophilic attack occurs at the less hindered cyclopropane carbon, as observed in analogous trans-cyclopropane dicarboxylates .

- Diels-Alder reactions : The methylidene group acts as a dienophile, with trans stereochemistry directing endo/exo selectivity in adducts .

Q. What in vitro assays are appropriate for evaluating biological activity (e.g., enzyme inhibition or cytotoxicity)?

- Enzyme inhibition screens : Target enzymes with cyclopropane-containing active sites (e.g., proteases or kinases) using fluorescence-based assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values, comparing results to structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.